molecular formula C9H10N2O2 B12868170 4-Ethoxybenzo[d]oxazol-2-amine

4-Ethoxybenzo[d]oxazol-2-amine

Cat. No.: B12868170
M. Wt: 178.19 g/mol
InChI Key: HVHFJTMXABSQHZ-UHFFFAOYSA-N
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Description

4-Ethoxybenzo[d]oxazol-2-amine is a heterocyclic compound belonging to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxybenzo[d]oxazol-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot synthesis method using acetic acid as an electrolyte under electrochemical conditions has been reported. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and high atom economy .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and robust processes. The electrochemical method mentioned above is particularly suitable for industrial applications due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybenzo[d]oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted oxazole derivatives .

Scientific Research Applications

4-Ethoxybenzo[d]oxazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: It serves as an intermediate for the synthesis of new chemical entities.

    Biology: It exhibits various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is used in the development of pharmaceutical agents due to its potential therapeutic effects.

    Industry: It is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-Ethoxybenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism. This compound may also interact with various enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole

Uniqueness

4-Ethoxybenzo[d]oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to similar compounds, it may exhibit different levels of activity and selectivity in various applications .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-ethoxy-1,3-benzoxazol-2-amine

InChI

InChI=1S/C9H10N2O2/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3,(H2,10,11)

InChI Key

HVHFJTMXABSQHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N=C(O2)N

Origin of Product

United States

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